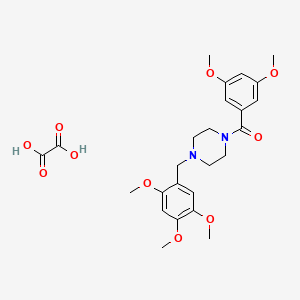![molecular formula C14H18N4O3S2 B5039304 3-{[methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5039304.png)
3-{[methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[Methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative and has been shown to have promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-{[Methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition by this compound results in its anti-inflammatory, analgesic, and antipyretic effects.
Efectos Bioquímicos Y Fisiológicos
3-{[Methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of several genes involved in inflammation and immunity. Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[Methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been shown to have a high affinity for COX-2 enzyme, which makes it a potential drug candidate for the treatment of inflammatory disorders. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability under acidic conditions. These limitations can affect the bioavailability and stability of this compound in vivo.
Direcciones Futuras
There are several future directions for the research on 3-{[Methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One of the potential future directions is to investigate its potential use in the treatment of cancer. This compound has been shown to have cytotoxic effects on cancer cells, and its mechanism of action needs to be further elucidated. Another future direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and its mechanism of action needs to be further studied. Additionally, the development of more stable and soluble analogs of this compound can enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 3-{[Methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a promising sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-{[Methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the condensation of 5-methyl-1,3,4-thiadiazol-2-amine with 3-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propylamine to obtain the final compound. The synthesis of this compound has been reported in several research articles, and the yield has been found to be satisfactory.
Aplicaciones Científicas De Investigación
3-{[Methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use in the treatment of cancer, diabetes, and neurological disorders. Several research studies have reported the promising pharmacological properties of this compound, and it is considered a potential drug candidate for future therapeutic applications.
Propiedades
IUPAC Name |
3-[methyl(propyl)sulfamoyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-4-8-18(3)23(20,21)12-7-5-6-11(9-12)13(19)15-14-17-16-10(2)22-14/h5-7,9H,4,8H2,1-3H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRCFRKOLIOSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[methyl(propyl)sulfamoyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5039232.png)

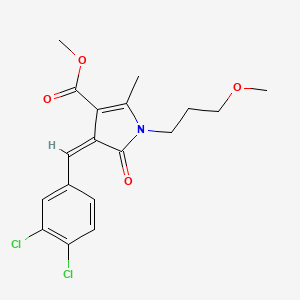
![6-[benzyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5039258.png)
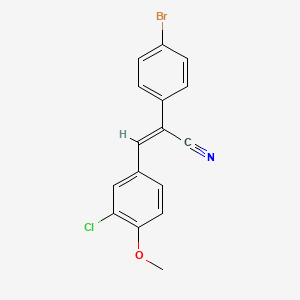
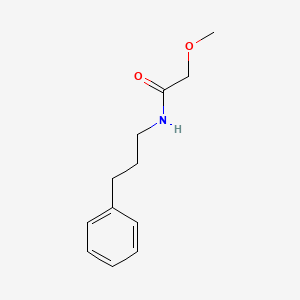
![2-(4-bromo-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5039275.png)
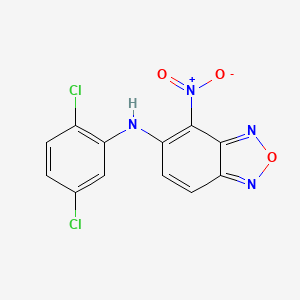
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5039281.png)
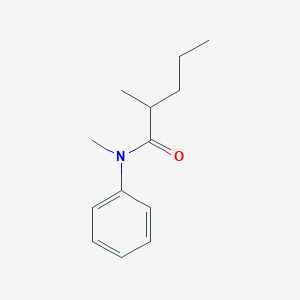
![N-isobutyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5039297.png)
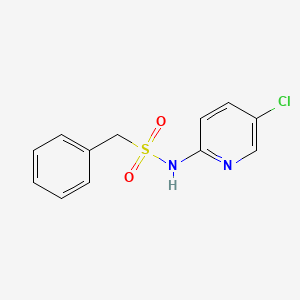
![1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5039317.png)
